molecular formula C8H9ClF2N2O2 B2485000 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855938-56-5

3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2485000
CAS No.: 1855938-56-5
M. Wt: 238.62
InChI Key: NOYMIEHVWOBWPV-UHFFFAOYSA-N
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Description

“3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid” is a chemical compound with the molecular formula C8H9ClF2N2O2 . It is a key intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides .


Synthesis Analysis

The synthesis of such compounds has seen significant advances in recent years. Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These methods can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic heterocycle, attached to a butanoic acid group. The pyrazole ring carries a difluoromethyl group and a chlorine atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, including difluoromethylation. Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, compounds with similar structures are known to inhibit succinate dehydrogenase, an enzyme involved in the citric acid cycle .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and this compound could play a role in future developments . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting area of research .

Properties

IUPAC Name

3-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClF2N2O2/c1-4(2-6(14)15)13-3-5(9)7(12-13)8(10)11/h3-4,8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYMIEHVWOBWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=C(C(=N1)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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